5-Nitro-2-piperidin-1-yl-benzoic acid

Antimalarial drug discovery MEP pathway inhibition Fragment-based screening

5‑Nitro‑2‑piperidin‑1‑yl‑benzoic acid (CAS 42106‑50‑3) is a disubstituted benzoic acid derivative bearing an electron‑withdrawing nitro group at the 5‑position and a piperidine ring at the 2‑position [REFS‑1]. With a molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, the compound exhibits a calculated logP of approximately 2.3–2.4 and a predicted pKa of 2.04, consistent with a moderately lipophilic aromatic carboxylic acid [REFS‑2].

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 42106-50-3
Cat. No. B1305007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-piperidin-1-yl-benzoic acid
CAS42106-50-3
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyBJFMTEPHRNENIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-piperidin-1-yl-benzoic Acid (CAS 42106-50-3): Chemical Identity and Core Characteristics for Research Procurement


5‑Nitro‑2‑piperidin‑1‑yl‑benzoic acid (CAS 42106‑50‑3) is a disubstituted benzoic acid derivative bearing an electron‑withdrawing nitro group at the 5‑position and a piperidine ring at the 2‑position [REFS‑1]. With a molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g·mol⁻¹, the compound exhibits a calculated logP of approximately 2.3–2.4 and a predicted pKa of 2.04, consistent with a moderately lipophilic aromatic carboxylic acid [REFS‑2]. It is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a key building block in the design of piperidine‑substituted benzoic acid inhibitors targeting complement factor B and the MEP‑pathway enzyme IspD [REFS‑3][REFS‑4].

Why Closely Related Piperidine-Nitrobenzoic Acid Isomers and Analogs Cannot Be Interchanged with 5-Nitro-2-piperidin-1-yl-benzoic Acid (CAS 42106-50-3)


Within the family of piperidine‑substituted nitrobenzoic acids, the precise position of the nitro and piperidine substituents on the aromatic ring fundamentally dictates biological target engagement, physicochemical properties, and downstream synthetic compatibility. Simple regioisomeric exchange—such as moving the nitro group from the 5‑position to the 2‑position (CAS 118159‑39‑0) or the piperidine from the 2‑position to the 4‑position (CAS 26586‑26‑5)—abolishes the specific hydrogen‑bonding interaction observed between the 5‑NO₂ group and Arg429 in the PfIspD binding pocket and alters the electronic environment governing further derivatization [REFS‑1][REFS‑2]. Even ring‑isosteric replacements that preserve the 5‑nitrobenzoic acid core, such as pyrrolidine or morpholine, result in quantifiable losses in enzyme inhibitory potency [REFS‑1]. Consequently, a generic specification of “a piperidine‑nitrobenzoic acid” without precise substitution geometry carries a high risk of inactive or off‑target material, directly impacting the validity of SAR studies and the reproducibility of synthetic routes.

Quantitative Differentiation Evidence for 5-Nitro-2-piperidin-1-yl-benzoic Acid (CAS 42106-50-3) Against Its Closest Structural Comparators


PfIspD Enzyme Inhibition: Piperidine (Compound 10) Retains Activity Comparable to the Dimethylpyrrole Hit Whereas Morpholine Abolishes It

In a systematic SAR study of 2‑substituted‑5‑nitrobenzoic acid derivatives against purified PfIspD enzyme, the piperidine analog (compound 10, i.e., 5‑nitro‑2‑(piperidin‑1‑yl)benzoic acid) exhibited an IC₅₀ of 225 ± 27 μM, retaining similar potency to the parent dimethylpyrrole hit (compound 1, IC₅₀ = 271 ± 24 μM) and the pyrrolidine analog (compound 9, IC₅₀ = 264 ± 30 μM). Critically, introduction of a ring heteroatom to give the morpholine analog (compound 11) resulted in a complete loss of measurable activity (IC₅₀ > 500 μM), underscoring the functional intolerance of increased polarity in this position [REFS‑1].

Antimalarial drug discovery MEP pathway inhibition Fragment-based screening

Regioisomeric Specificity: 5‑Nitro‑2‑piperidin‑1‑yl Substitution Enables a Defined Hydrogen‑Bond Network Absent in the 2‑Nitro‑5‑piperidin‑1‑yl Isomer

Docking studies using a PfIspD homology model (built from EcIspD, PDB 1I52) revealed that the 5‑nitro group of compound 10 forms a critical hydrogen bond with Arg429 in the substrate‑binding pocket, while the carboxylic acid group simultaneously engages Lys207 and Ile205 via two additional H‑bonds [REFS‑1]. In the 2‑nitro‑5‑(piperidin‑1‑yl)benzoic acid regioisomer (CAS 118159‑39‑0), the nitro group is positioned ortho to the carboxylic acid, which would preclude this same three‑point H‑bond network. Consistent with this model, any modification that removes the 5‑NO₂ group (e.g., replacement with H, compound 2) results in a complete loss of PfIspD inhibition (IC₅₀ > 500 μM) [REFS‑1].

Structure-based drug design IspD homology modeling Ligand binding mode

Synthetic Versatility: Reduction to 5‑Amino‑2‑piperidin‑1‑yl‑benzoic Acid as a Distinct Downstream Intermediate

Catalytic hydrogenation of 5‑nitro‑2‑piperidin‑1‑yl‑benzoic acid over 5% Pd/C in ethanol cleanly yields 5‑amino‑2‑piperidinobenzoic acid (CAS 65989‑46‑0) with a melting point of 232–235 °C [REFS‑1]. The resulting aniline derivative introduces a nucleophilic handle at the 5‑position that is geometrically inaccessible from the 2‑nitro‑5‑piperidin‑1‑yl regioisomer, where the amine would be generated ortho to the carboxylic acid. This orthogonal functionalization route is explicitly utilized in patent literature for constructing elaborated piperidine‑substituted benzoic acid libraries targeting complement factor B, where the 5‑amino intermediate serves as a key branch point for amide and sulfonamide diversification [REFS‑2].

Organic synthesis Building block chemistry Piperidine derivatization

Physicochemical Differentiation: LogP and Ionization Profile Distinguish the 2,5‑Substitution Pattern from Other Nitro‑Piperidine Benzoic Acid Isomers

5‑Nitro‑2‑piperidin‑1‑yl‑benzoic acid exhibits a measured logP of 2.28 [REFS‑1] and a predicted pKa of 2.04 ± 0.22 [REFS‑2]. These values place the compound in a moderately lipophilic, predominantly ionized state at physiological pH. In the ChemMedChem 2022 fragment study, the ligand‑efficiency metrics of the piperidine analog (compound 10) were considered acceptable, whereas the more potent but more lipophilic 4‑bromo analog (compound 4, clogP higher) was deprioritized due to an unfavorable lipophilic ligand efficiency (LLE) profile, illustrating that the piperidine substitution provides a favorable polarity–potency balance for fragment elaboration [REFS‑3].

Physicochemical profiling ADME prediction Compound quality metrics

Procurement-Relevant Application Scenarios for 5-Nitro-2-piperidin-1-yl-benzoic Acid (CAS 42106-50-3)


Fragment-Based Antimalarial Drug Discovery Targeting PfIspD

Research groups pursuing inhibitors of the MEP pathway enzyme IspD in Plasmodium falciparum can directly employ 5‑nitro‑2‑piperidin‑1‑yl‑benzoic acid (compound 10) as a validated fragment hit with an IC₅₀ of 225 ± 27 μM against purified PfIspD. The compound has a defined binding mode (H‑bonds with Arg429, Lys207, and Ile205) established by homology modeling, providing a rational starting point for structure‑guided fragment growing [REFS‑1]. Its activity–physicochemical profile is superior to the morpholine isostere (inactive) and better balanced than the more lipophilic 4‑bromophenyl analog, making it the preferred piperidine‑based fragment for library procurement [REFS‑1].

Synthesis of Complement Factor B Inhibitor Libraries

The compound serves as a key intermediate in the construction of piperidine‑substituted benzoic acid derivatives claimed as complement factor B inhibitors for treating paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy, and C3 glomerulopathy [REFS‑2]. Reduction of the 5‑nitro group to the corresponding 5‑amine (m.p. 232–235 °C) opens a diversification point for amide and sulfonamide coupling, a transformation not accessible from the regioisomeric 2‑nitro‑5‑piperidin‑1‑yl isomer [REFS‑2]. Procurement of the correct 2,5‑substitution pattern is therefore essential for fidelity to the patented synthetic routes.

Physicochemical Benchmarking and Compound Quality Assessment in Hit‑to‑Lead Programs

With a measured logP of 2.28 and a predicted pKa of 2.04, the compound occupies a moderately lipophilic, acidic profile that can serve as a reference point for optimizing the developability of nitrobenzoic acid fragment series [REFS‑3][REFS‑4]. Medicinal chemistry teams evaluating similar fragments can procure this compound as a characterized comparator to benchmark new analogs against its established balance of enzyme inhibition (PfIspD IC₅₀ 225 μM), polarity, and synthetic tractability [REFS‑1].

Regioisomeric Purity Validation for Analytical Reference Standards

Given the stark functional differences between the 2,5‑ and 2,4‑ or 3,5‑substituted nitro‑piperidine benzoic acid isomers, the compound (with a reported melting point of 194–196 °C or 200–202 °C depending on the source [REFS‑5][REFS‑6]) can be used as an analytical reference standard to confirm regioisomeric purity in incoming chemical inventory. Its distinct HPLC retention time (moderate retention at logP 2.28) and characteristic MS fragmentation pattern (exact mass 250.09536 Da) facilitate unambiguous identification against the 2‑nitro‑5‑piperidin‑1‑yl isomer (CAS 118159‑39‑0) [REFS‑7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-2-piperidin-1-yl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.